Cas no 1547748-47-9 (Methyl 2-(aminomethyl)-2-methylbutanoate)

Methyl 2-(aminomethyl)-2-methylbutanoate is a specialized ester compound featuring both an amine and ester functional group, making it a versatile intermediate in organic synthesis. Its branched alkyl chain and reactive sites enable applications in pharmaceuticals, agrochemicals, and fine chemical production. The presence of the aminomethyl group allows for further derivatization, facilitating the synthesis of complex molecules. The ester moiety enhances solubility in organic solvents, improving reaction efficiency. This compound is particularly valued for its stability under standard conditions and its compatibility with a range of catalytic processes. Its structural features make it suitable for asymmetric synthesis and chiral building block development.
Methyl 2-(aminomethyl)-2-methylbutanoate structure
1547748-47-9 structure
Product Name:Methyl 2-(aminomethyl)-2-methylbutanoate
CAS No:1547748-47-9
MF:C7H15NO2
MW:145.199502229691
CID:5262725
Update Time:2025-05-20

Methyl 2-(aminomethyl)-2-methylbutanoate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-(aminomethyl)-2-methylbutanoate
    • Methyl 2-(aminomethyl)-2-methylbutanoate
    • Inchi: 1S/C7H15NO2/c1-4-7(2,5-8)6(9)10-3/h4-5,8H2,1-3H3
    • InChI Key: IXHDEKLTEJYCKS-UHFFFAOYSA-N
    • SMILES: O(C)C(C(C)(CN)CC)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 4
  • Complexity: 125
  • XLogP3: 0.4
  • Topological Polar Surface Area: 52.3

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Additional information on Methyl 2-(aminomethyl)-2-methylbutanoate

Methyl 2-(aminomethyl)-2-methylbutanoate: A Comprehensive Overview

Methyl 2-(aminomethyl)-2-methylbutanoate, with the CAS number 1547748-47-9, is a compound of significant interest in the fields of organic chemistry and biochemistry. This compound, also referred to as Methyl 2-(aminomethyl)-2-methylbutanoate, is a derivative of butanoic acid, featuring a methyl group and an aminomethyl substituent on the second carbon atom. Its structure makes it a versatile molecule with potential applications in various industries, including pharmaceuticals, agrochemicals, and specialty chemicals.

The synthesis of Methyl 2-(aminomethyl)-2-methylbutanoate involves several steps, typically starting from the corresponding carboxylic acid or its derivatives. Recent advancements in catalytic processes have enabled more efficient and environmentally friendly methods for its production. For instance, researchers have explored the use of enzymatic catalysis and continuous-flow reactors to enhance yield and reduce byproducts. These innovations align with the growing demand for sustainable chemical manufacturing practices.

One of the key properties of Methyl 2-(aminomethyl)-2-methylbutanoate is its ability to participate in various chemical reactions due to its functional groups. The amine group can undergo reactions such as alkylation, acylation, and amidation, making it a valuable intermediate in organic synthesis. Recent studies have highlighted its role in the synthesis of bioactive compounds, including antibiotics and antiviral agents. For example, a research team at the University of California reported that this compound serves as a precursor for a novel class of β-lactam antibiotics, which exhibit potent activity against multidrug-resistant bacteria.

In terms of applications, Methyl 2-(aminomethyl)-2-methylbutanoate has found utility in the development of agrochemicals, particularly as a component in herbicides and fungicides. Its ability to interact with biological systems at molecular levels makes it a promising candidate for targeted pest control solutions. Additionally, this compound has been explored for its potential in the food industry as a flavor enhancer and stabilizer. Studies conducted by food scientists at Cornell University suggest that it can improve the shelf life of certain dairy products without compromising their sensory qualities.

From an environmental perspective, understanding the fate and toxicity of Methyl 2-(aminomethyl)-2-methylbutanoate is crucial for its safe use. Recent toxicological studies have demonstrated that this compound exhibits low acute toxicity when administered orally or dermally. However, long-term exposure studies are still underway to assess its potential impact on ecosystems and human health. Regulatory agencies such as the EPA and WHO are closely monitoring these findings to ensure that guidelines for its use remain up-to-date.

The structural versatility of Methyl 2-(aminomethyl)-2-methylbutanoate also makes it an attractive candidate for materials science applications. Researchers at MIT have investigated its use as a building block for biodegradable polymers, which could replace traditional plastics in certain applications. These polymers exhibit excellent mechanical properties while being environmentally friendly, making them suitable for packaging materials and biomedical devices.

In conclusion, Methyl 2-(aminomethyl)-2-methylbutanoate (CAS No: 1547748-47-9) is a multifaceted compound with diverse applications across various industries. Its chemical properties, coupled with recent advancements in synthesis and application techniques, position it as a key player in modern chemistry research. As ongoing studies continue to uncover new uses and optimize its production processes, this compound is poised to make significant contributions to both scientific innovation and industrial development.

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